2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Sulfonamide Formation: The phenoxyethyl intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, sulfonamide derivatives are often explored for their potential as enzyme inhibitors or antimicrobial agents. The trifluoromethyl group can enhance the biological activity and metabolic stability of the compound.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of the compound, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the phenoxyethyl and trifluoromethyl groups, making it less versatile.
N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
Uniqueness
The combination of the methoxy, methyl, phenoxyethyl, and trifluoromethyl groups in 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide provides a unique set of properties that can be tailored for specific applications in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-12-6-7-15(24-2)16(10-12)26(22,23)21-8-9-25-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWUFPGWIZPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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